molecular formula C14H22O2 B7996681 2-Methyl-4-iso-pentoxyphenethyl alcohol

2-Methyl-4-iso-pentoxyphenethyl alcohol

Cat. No.: B7996681
M. Wt: 222.32 g/mol
InChI Key: BLNMBVMJIVCRMN-UHFFFAOYSA-N
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Description

2-Methyl-4-iso-pentoxyphenethyl alcohol is an organic compound with the molecular formula C12H18O2. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a phenethyl structure, which includes a benzene ring and an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-iso-pentoxyphenethyl alcohol can be achieved through several methods. One common approach involves the alkylation of phenethyl alcohol with 2-methyl-4-iso-pentyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can be employed to achieve higher selectivity and conversion rates. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-iso-pentoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2-Methyl-4-iso-pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: A simpler analog with a hydroxyl group attached to a phenethyl structure.

    2-Methyl-4-pentoxyphenethyl alcohol: Similar structure but without the iso- configuration.

    4-iso-Pentoxyphenethyl alcohol: Lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-4-iso-pentoxyphenethyl alcohol is unique due to the presence of both the iso-pentoxy group and the methyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-methyl-4-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-11(2)7-9-16-14-5-4-13(6-8-15)12(3)10-14/h4-5,10-11,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMBVMJIVCRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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